molecular formula C3HBrFNO2S2 B13526278 5-Bromo-1,3-thiazole-2-sulfonyl fluoride

5-Bromo-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B13526278
M. Wt: 246.1 g/mol
InChI Key: HZBLELJVJWMGSH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-thiazole-2-sulfonyl fluoride is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves treating 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the use of potassium 2-iodo-5-methylbenzenesulfonate as a co-product, which is recovered and regenerated for reuse .

Industrial Production Methods

Industrial production methods for 5-Bromo-1,3-thiazole-2-sulfonyl fluoride are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, spongy nickel, and phenols. Reaction conditions typically involve controlled temperatures and the use of solvents like alcohol and ether .

Major Products

The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, the reaction with phenols can yield 5-aryloxy-1,2,3-triazines .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-thiazole-2-sulfonyl fluoride involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity and the presence of the sulfonyl fluoride group allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .

Properties

Molecular Formula

C3HBrFNO2S2

Molecular Weight

246.1 g/mol

IUPAC Name

5-bromo-1,3-thiazole-2-sulfonyl fluoride

InChI

InChI=1S/C3HBrFNO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H

InChI Key

HZBLELJVJWMGSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)S(=O)(=O)F)Br

Origin of Product

United States

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